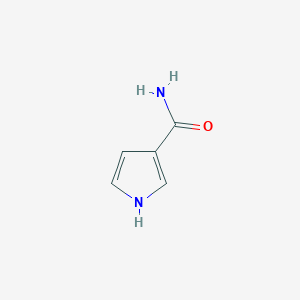

1H-Pyrrole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIAIDKXNKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597778 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-36-4 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1H-Pyrrole-3-carboxamide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring system is of paramount importance, constituting the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] This guide focuses on a key derivative, 1H-Pyrrole-3-carboxamide , a molecule that, while simple in structure, represents a foundational building block for a diverse array of complex and biologically active compounds.

The significance of the pyrrole-3-carboxamide moiety is underscored by its presence in blockbuster drugs and critical clinical candidates. It serves as a versatile scaffold that allows for substitution and modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Its derivatives have been successfully developed as inhibitors for a range of biological targets, including protein kinases, phosphodiesterases, and epigenetic modulators.[3][4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core properties of this compound. Moving beyond a simple data sheet, this guide offers insights into its synthesis, reactivity, and characterization, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound is an aromatic heterocycle featuring a five-membered pyrrole ring substituted at the 3-position with a primary carboxamide group. This arrangement of atoms imparts a specific set of properties crucial for its chemical behavior and potential molecular interactions.

References

An In-Depth Technical Guide to 1H-Pyrrole-3-carboxamide: Structure, Bonding, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-3-carboxamide is a pivotal heterocyclic compound that serves as a fundamental scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, imparts a distinct reactivity profile, while the 3-carboxamide substituent provides a crucial anchor point for molecular interactions and further functionalization. This guide offers a comprehensive technical overview of the chemical structure, bonding, spectroscopic properties, synthesis, and reactivity of this compound, providing valuable insights for researchers engaged in the design and development of novel therapeutics. The pyrrole framework is a ubiquitous structural motif found in a wide range of biologically active natural products and pharmaceutically active agents.[1]

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₆N₂O, possesses a planar, five-membered aromatic ring fused to a carboxamide group.[2] The inherent aromaticity of the pyrrole ring is a consequence of the delocalization of six π-electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=1). This electron delocalization involves the four carbon atoms and the nitrogen atom, with the nitrogen lone pair participating in the aromatic system.

Orbital Hybridization and Geometry

The nitrogen and all four carbon atoms of the pyrrole ring are sp² hybridized, resulting in a planar trigonal geometry for each atom within the ring. This planarity is essential for the effective overlap of the p-orbitals, which form the delocalized π-electron system. The carboxamide group attached at the C3 position also exhibits sp² hybridization at the carbonyl carbon and nitrogen atoms, contributing to the overall planarity of the substituent.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Resonance Structures

The electronic distribution and reactivity of the pyrrole ring are best understood by examining its resonance contributors. The delocalization of the nitrogen's lone pair into the ring creates regions of high electron density at the carbon atoms, particularly at the C2 and C5 positions. This makes the pyrrole ring significantly more reactive towards electrophiles than benzene.

Diagram: Resonance Structures of the Pyrrole Ring

References

The Unseen Architects: A Technical Guide to the Discovery and Natural Occurrence of Pyrrole-3-Carboxamide Scaffolds

For the discerning researcher in drug development and natural product chemistry, the pyrrole ring is a familiar and welcome sight. Its unassuming five-membered aromatic structure belies a chemical versatility that has made it a cornerstone of numerous blockbuster pharmaceuticals and a recurring motif in the intricate tapestry of natural products. While much attention has been paid to the more common pyrrole-2-carboxamides, particularly those of marine origin, this in-depth guide shifts the focus to their less-explored but equally fascinating cousins: the pyrrole-3-carboxamide scaffolds. Herein, we delve into the discovery of a remarkable class of antibiotics produced by myxobacteria—the myxopyronins and corallopyronins—which, while possessing a more complex α-pyrone structure, provide a profound case study into the natural assembly of a core functionally related to the pyrrole-3-carboxamide architecture. We will explore their discovery, unique biosynthetic logic, and potent biological activity, offering a technical narrative for the seasoned scientific professional.

A Serendipitous Discovery in the Soil: The Dawn of the Myxopyronins

The story of this unique scaffold begins not in the ocean's depths, but within the complex microbial communities of the soil. In the early 1980s, researchers investigating the metabolic products of the myxobacterium Myxococcus fulvus strain Mx f50 isolated an antibiotic substance with a broad spectrum of activity against many Gram-positive and several Gram-negative bacteria.[1] This activity was attributed to two closely related compounds, which were named myxopyronin A and B.[1] These molecules represented a new class of antibiotics, and initial studies pointed towards a novel mechanism of action: the specific inhibition of bacterial RNA polymerase (RNAP).[1] This discovery was significant as it presented a new target for antibacterial drug development, distinct from the well-trodden paths of cell wall synthesis or protein translation inhibitors.

Later, a structurally related group of compounds, the corallopyronins, were isolated from another myxobacterium, Corallococcus coralloides.[2][3] The most prominent member, corallopyronin A, also demonstrated potent antibacterial activity by inhibiting bacterial RNAP.[2] These discoveries laid the groundwork for decades of research into the chemistry, biosynthesis, and therapeutic potential of this intriguing class of natural products.

The Natural Occurrence and Structural Diversity of Myxopyronins and Corallopyronins

Myxobacteria, known for their social behavior and production of a diverse array of secondary metabolites, are the exclusive natural source of myxopyronins and corallopyronins identified to date.[1][2][4] These compounds are not simple pyrrole-3-carboxamides but rather complex polyketides that incorporate a decorated α-pyrone ring system.

Table 1: Key Examples of Myxopyronin and Corallopyronin Natural Products

| Compound | Producing Organism | Key Structural Features | Reported Biological Activity |

| Myxopyronin A | Myxococcus fulvus | α-pyrone ring with a polyketide side chain | Antibacterial (inhibits RNA polymerase)[1] |

| Myxopyronin B | Myxococcus fulvus | Structurally similar to Myxopyronin A | Antibacterial (inhibits RNA polymerase)[1] |

| Corallopyronin A | Corallococcus coralloides | α-pyrone ring with a distinct polyketide side chain | Antibacterial (inhibits RNA polymerase), Anti-Wolbachial[2] |

The structural elucidation of these molecules was a significant undertaking, relying on a combination of spectroscopic techniques. The core of these molecules is an α-pyrone ring, which is assembled through a fascinating biosynthetic pathway that offers insights into how nature constructs such complex and biologically active scaffolds.

A Tale of Two Chains: The Biosynthesis of the Myxopyronin and Corallopyronin Core

The biosynthesis of myxopyronins and corallopyronins is a masterful example of enzymatic precision, involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[5][6] Unlike the biosynthesis of many simpler pyrrole natural products, the pathway to these complex molecules involves the convergence of two separate chains, often referred to as the "eastern" and "western" chains.[5][7]

The assembly of these chains is orchestrated by a series of modular enzymes encoded within a dedicated biosynthetic gene cluster.[6] Feeding studies with labeled precursors have been instrumental in deciphering the building blocks of these molecules.[6]

The Enzymatic Machinery: A Modular Assembly Line

The biosynthetic gene clusters for myxopyronin and corallopyronin are large and complex, featuring a collection of genes encoding for PKS and NRPS modules.[5][6] These modules work in a coordinated fashion to sequentially add and modify extender units to a growing polyketide chain.

A key feature of this biosynthesis is the involvement of a trans-AT PKS system, where the acyltransferase (AT) domain is a standalone enzyme that loads the extender units onto the acyl carrier protein (ACP) domains of the main PKS modules.[6]

The Grand Unification: Formation of the α-Pyrone Ring

The culmination of the biosynthetic pathway is the condensation of the eastern and western polyketide chains to form the characteristic α-pyrone ring.[5] This crucial step is catalyzed by a standalone ketosynthase (KS) domain, MxnB in the case of myxopyronin biosynthesis.[5][8] This enzyme facilitates a unique condensation reaction between the two β-ketoacyl chains, leading to the formation of the heterocyclic core.[5][8]

The diagram below illustrates a simplified model of the myxopyronin biosynthetic pathway, highlighting the convergence of the two precursor chains.

References

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corallopyronin A Specifically Targets and Depletes Essential Obligate Wolbachia Endobacteria From Filarial Nematodes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myxococcus xanthus Growth, Development, and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the myxobacterial antibiotic corallopyronin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Alchemist's Guide to Aromaticity: A Technical Primer on the Synthesis of Pyrrole Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural heart of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, contributing to the biological activity of blockbuster drugs like Atorvastatin (Lipitor®) and numerous compounds in clinical development.[2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing functionalized pyrrole derivatives. Moving beyond a simple recitation of named reactions, we delve into the mechanistic underpinnings that dictate reaction outcomes, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for classical and modern synthetic routes are presented, supported by quantitative data and visual workflows, to empower researchers in the rational design and practical synthesis of novel pyrrole-containing entities.

The Strategic Importance of the Pyrrole Scaffold in Drug Discovery

The five-membered aromatic heterocycle known as pyrrole is a recurring motif in molecules that modulate biological systems.[4] From the life-sustaining core of heme and chlorophyll to a wide array of alkaloids and marine natural products, nature has repeatedly leveraged the pyrrole scaffold.[5] In the pharmaceutical realm, this ring system is integral to drugs targeting a wide spectrum of diseases, including anti-inflammatory, anti-cancer, and cholesterol-lowering agents.[6][7]

The utility of pyrrole in medicinal chemistry stems from several key features:

-

Aromaticity and Electron Richness: The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating an electron-rich ring that is susceptible to electrophilic substitution, yet with distinct reactivity patterns compared to benzene. This allows for controlled functionalization.

-

Hydrogen Bonding Capability: The N-H proton can act as a hydrogen bond donor, a critical interaction for molecular recognition at enzyme active sites and receptors. The nitrogen atom itself can also serve as a hydrogen bond acceptor.

-

Structural Versatility: The pyrrole ring can be substituted at multiple positions, allowing for the precise spatial arrangement of pharmacophoric groups to optimize binding affinity and selectivity.

This guide focuses on the practical synthesis of this vital scaffold, providing the foundational knowledge required to construct diverse pyrrole libraries for drug discovery programs.

Foundational Syntheses: The Classical Routes

The "classical" methods for pyrrole synthesis have remained staples in the organic chemist's toolbox for over a century, a testament to their reliability and broad applicability. Understanding these reactions is fundamental to any discussion of pyrrole chemistry.

The Paal-Knorr Synthesis: The Archetypal 1,4-Dicarbonyl Cyclization

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[10][11]

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups. The choice of acidic or neutral conditions is critical; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8] The key mechanistic step is the intramolecular cyclization of the hemiaminal intermediate, which is often the rate-determining step.[11] Subsequent dehydration drives the reaction to completion, forming the stable aromatic pyrrole ring.

References

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution of the Pyrrole Ring

This guide provides an in-depth exploration of the electronic structure, reactivity, and electrophilic substitution reactions of the pyrrole ring. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of pyrrole chemistry.

The Electronic Architecture and Aromaticity of Pyrrole: The Basis of its High Reactivity

Pyrrole is a five-membered aromatic heterocycle that plays a crucial role in the chemistry of living organisms, forming the core of vital structures like heme and chlorophyll.[1] Its aromaticity is a key determinant of its chemical behavior. The pyrrole ring is a planar, cyclic system with a continuous array of overlapping p-orbitals.[2] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[2] This results in a total of six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[2]

The delocalization of the nitrogen's lone pair into the ring has profound consequences for pyrrole's reactivity. It increases the electron density at the carbon atoms, making the ring significantly more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene.[3][4] In fact, pyrrole is so reactive that it is often compared to activated benzene derivatives like aniline or phenol. This high electron density also makes the pyrrole ring prone to polymerization, especially under strongly acidic conditions.[5][6]

The relative reactivity of five-membered heterocycles towards electrophilic substitution follows the order: pyrrole > furan > thiophene > benzene.[2][4][7] This trend is inversely related to the electronegativity of the heteroatom and its ability to donate its lone pair to the aromatic system. Nitrogen, being less electronegative than oxygen, donates its lone pair more readily, making pyrrole the most reactive in this series.[4]

Regioselectivity in Electrophilic Aromatic Substitution: The Preference for the α-Position (C2)

Electrophilic substitution on the pyrrole ring predominantly occurs at the α-position (C2 or C5) rather than the β-position (C3 or C4).[7][8] This regioselectivity can be rationalized by examining the stability of the carbocation intermediates (σ-complexes) formed during the reaction.

Attack of an electrophile at the C2 position results in a carbocation intermediate that can be stabilized by three resonance structures, allowing the positive charge to be delocalized over three atoms, including the nitrogen atom.[7][8] In contrast, attack at the C3 position yields an intermediate that is stabilized by only two resonance structures.[7][8] The greater delocalization of the positive charge in the intermediate formed from C2 attack makes it more stable, thus lowering the activation energy for this pathway.[7][8] Consequently, electrophilic substitution at the α-position is the kinetically favored process.

Substitution at the C3 position generally only occurs when both α-positions are blocked.[9] However, specific strategies involving directing groups or specialized reagents can be employed to achieve C3 functionalization.[8][10][11]

dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of Electrophilic Attack on Pyrrole.Key Electrophilic Substitution Reactions of Pyrrole

Due to its high reactivity, electrophilic substitution reactions on pyrrole are often carried out under mild conditions to prevent polymerization and other side reactions.

Nitration

The direct nitration of pyrrole with strong acids like a mixture of nitric and sulfuric acid leads to extensive polymerization and decomposition.[5][12] Therefore, milder nitrating agents are required. The most common method for the mononitration of pyrrole is the use of nitric acid in acetic anhydride at low temperatures, which generates acetyl nitrate in situ as the active electrophile.[9][12] This reaction predominantly yields 2-nitropyrrole, with small amounts of the 3-nitro isomer.[12]

Quantitative Data for Nitration of 1-Substituted Pyrroles:

| 1-Substituent | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) |

| H | ~80 | ~20 |

| Methyl | Increased proportion of 3-nitro | Increased proportion of 3-nitro |

| t-Butyl | Further increased proportion of 3-nitro | Further increased proportion of 3-nitro |

Note: The ratio of isomers is influenced by the steric bulk of the N-substituent.[12]

Sulfonation

Similar to nitration, direct sulfonation with fuming sulfuric acid is not feasible for pyrrole.[5] A stable and mild sulfonating agent is the sulfur trioxide-pyridine complex (Py·SO₃).[5][9] The reaction is typically carried out in pyridine or dichloroethane at elevated temperatures to afford pyrrole-2-sulfonic acid.[9] Interestingly, some studies suggest that under certain conditions, sulfonation with the pyridine-SO₃ complex can lead to the 3-sulfonated product as the major isomer.[13][14] This highlights the importance of carefully controlled reaction conditions in determining the regiochemical outcome.

Halogenation

The high reactivity of pyrrole makes its direct halogenation with elemental halogens (Cl₂, Br₂, I₂) difficult to control, often leading to polyhalogenated products.[9] Milder halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) are preferred for achieving monohalogenation.[15] The regioselectivity can be influenced by the N-substituent and the reaction conditions. For instance, N-substituted pyrroles can be selectively halogenated at the para-position to the substituent.[16]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position.[1][3][17] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][17] The Vilsmeier-Haack reaction is a valuable alternative to Friedel-Crafts acylation for formylation, as formyl chloride is unstable.[17] The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol for Vilsmeier-Haack Formylation of Pyrrole:

A detailed and reliable procedure for the synthesis of pyrrole-2-carboxaldehyde (2-formylpyrrole) is available in Organic Syntheses.[18] The key steps are as follows:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride is added to N,N-dimethylformamide at a low temperature (10-20 °C) in an ice bath.

-

Addition of Pyrrole: The reaction mixture is diluted with a solvent like ethylene dichloride, and a solution of pyrrole is added slowly while maintaining a low temperature (around 5 °C).

-

Reaction: The mixture is then heated to reflux for a short period.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed by the addition of an aqueous solution of sodium acetate.

-

Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

This procedure typically provides a high yield (78-79%) of the desired 2-formylpyrrole.[18] The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily controlled by steric factors.[19][20]

dot graph Vilsmeier_Haack { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow of the Vilsmeier-Haack Formylation.Friedel-Crafts Acylation

Friedel-Crafts acylation of pyrrole can be achieved, but it requires careful selection of reagents and conditions due to the ring's sensitivity to strong Lewis acids (like AlCl₃), which can cause polymerization.[9] Acylation can often be performed with acetic anhydride at high temperatures without a catalyst.[9] When a catalyst is necessary, milder Lewis acids are preferred. The acylation of N-substituted pyrroles can lead to a mixture of 2- and 3-acyl products, with the regioselectivity being influenced by the nature of the acylating agent and the catalyst.

The Challenge of Acid-Catalyzed Polymerization

A significant challenge in the chemistry of pyrrole is its propensity to polymerize under acidic conditions.[5] The mechanism involves the protonation of the pyrrole ring, which disrupts its aromaticity and generates a reactive electrophile. This protonated pyrrole can then be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, often as an insoluble "pyrrole black".[5][6] This is why electrophilic substitution reactions on pyrrole must be conducted under carefully controlled, often neutral or mildly acidic, conditions.

dot graph Polymerization { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Acid-Catalyzed Polymerization of Pyrrole.Conclusion

The pyrrole ring is a versatile and highly reactive aromatic system of immense importance in medicinal chemistry and materials science. Its high electron density, a consequence of the nitrogen lone pair's participation in the aromatic sextet, makes it exceptionally reactive towards electrophiles. This reactivity, however, must be carefully managed to avoid acid-catalyzed polymerization. The pronounced regioselectivity for electrophilic attack at the C2 position is a key feature of pyrrole chemistry, dictated by the superior resonance stabilization of the corresponding reaction intermediate. A thorough understanding of these fundamental principles is essential for the successful design and execution of synthetic strategies involving the functionalization of the pyrrole nucleus, enabling the development of novel pharmaceuticals and advanced materials.

References

- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Pyrrole polymerization [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. uop.edu.pk [uop.edu.pk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step | De Rosa | International Journal of Chemistry | CCSE [ccsenet.org]

- 16. Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chemtube3d.com [chemtube3d.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. scribd.com [scribd.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1H-Pyrrole-3-carboxamides

Introduction: The Versatility of the 1H-Pyrrole-3-carboxamide Scaffold in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its prevalence in biologically active compounds stems from its unique combination of electronic properties, synthetic tractability, and its ability to engage in various intermolecular interactions with biological targets.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of substituted 1H-pyrrole-3-carboxamides, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile heterocyclic system. A thorough understanding of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its success as a drug candidate.

Physicochemical Properties: Tailoring the Molecule for Biological Success

The journey of a drug from administration to its site of action is governed by a delicate interplay of its physicochemical properties. For substituted 1H-pyrrole-3-carboxamides, strategic modification of substituents on the pyrrole ring and the carboxamide moiety allows for the fine-tuning of these critical parameters.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can present significant challenges during formulation.[2] The solubility of substituted 1H-pyrrole-3-carboxamides is influenced by a combination of factors including crystal lattice energy, lipophilicity, and the presence of ionizable groups.

Experimental Protocol: Kinetic Solubility Assay

A common high-throughput method to assess the aqueous solubility of discovery compounds is the kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Illustrative Data for Substituted 1H-Pyrrole-3-carboxamides:

| Compound ID | R1 | R2 | R3 | R4 | Kinetic Solubility (µg/mL) |

| A | H | CH3 | H | Phenyl | < 10 |

| B | H | CH3 | H | 4-Fluorophenyl | 25 |

| C | H | CH3 | H | 4-Hydroxyphenyl | > 100 |

| D | CH3 | H | H | Cyclohexyl | 5 |

This is representative data and actual values will vary depending on the specific substituents.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For many orally administered drugs, an optimal LogP value is considered to be between 1 and 3.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

The traditional shake-flask method remains a gold standard for accurate LogP determination.

Methodology:

-

Solvent System: Use a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Compound Addition: Dissolve a known amount of the test compound in one of the phases.

-

Equilibration: Add the second phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Illustrative LogP Values for Substituted 1H-Pyrrole-3-carboxamides:

| Compound ID | R1 | R2 | R3 | R4 | Calculated LogP (cLogP) |

| E | H | H | H | H | -0.4[4] |

| F | H | CH3 | CH3 | Phenyl | 3.2 |

| G | H | H | H | Adamantyl | 4.5 |

| H | H | Br | Br | H | 1.8 |

cLogP values are estimations and experimental values may differ.

Acidity and Basicity (pKa): Ionization State and its Implications

The pKa of a molecule describes its tendency to ionize at a given pH. The ionization state of a drug is critical as it affects its solubility, permeability, and interaction with its biological target. The pyrrole ring itself is weakly acidic at the N-H position (pKa ≈ 17.5) and very weakly basic.[5] The carboxamide group is generally considered neutral, but its electronic properties can be influenced by substituents on the pyrrole ring. The pKa of pyrrole-3-carboxylic acid is approximately 4.45.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

-

Solution Preparation: Dissolve a known concentration of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.

Melting Point and Crystal Structure: Insights into Solid-State Properties

The melting point of a compound provides information about its purity and the strength of its crystal lattice. Higher melting points are generally associated with greater crystal lattice energy, which can negatively impact solubility. X-ray crystallography can provide detailed information about the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions that influence physical properties. For example, the melting point of methyl 1H-pyrrole-3-carboxylate is reported to be 85-89 °C.[7] 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide has a reported melting point of 156–157 °C.[8]

Chemical Properties: Stability, Reactivity, and Metabolic Fate

The chemical properties of substituted 1H-pyrrole-3-carboxamides dictate their stability under physiological conditions, their potential for chemical modification, and their metabolic fate in the body.

Chemical Stability: Ensuring the Integrity of the Molecule

The electron-rich nature of the pyrrole ring makes it susceptible to degradation through several pathways, including oxidation and acid-catalyzed polymerization.[1] The stability of the carboxamide bond to hydrolysis is also a key consideration.

Common Degradation Pathways:

-

Oxidation: Exposure to air and light can lead to the oxidation of the pyrrole ring, forming pyrrolinones and other oxidized species.

-

Acid-Catalyzed Polymerization: In strongly acidic conditions, the pyrrole ring can be protonated, leading to a loss of aromaticity and subsequent polymerization.[9]

-

Hydrolysis: The carboxamide bond can undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester linkage.

Diagram: General Chemical Stability Testing Workflow

Caption: A generalized workflow for assessing the chemical stability of a compound.

Reactivity: Opportunities for Synthetic Modification

The pyrrole ring is generally reactive towards electrophilic substitution, with the C2 and C5 positions being the most nucleophilic.[10] However, the reactivity can be modulated by the electronic nature of the substituents. The carboxamide group can also participate in various chemical transformations. The amide bond can be formed through the reaction of a pyrrole carboxylic acid with an amine using standard coupling reagents.[9]

Potential Metabolic Pathways: In Vivo Transformation

The metabolism of substituted 1H-pyrrole-3-carboxamides is a critical aspect of their pharmacokinetic profile. The pyrrole ring is a known target for oxidation by cytochrome P450 enzymes, which can lead to the formation of epoxides that can then be hydrolyzed to diols or react with nucleophiles.[11][12] The substituents on the pyrrole ring and the carboxamide can also undergo various metabolic transformations, such as hydroxylation, N-dealkylation, and conjugation reactions. For instance, in the metabolism of mopidralazine, a pyrrolylpyridazinamine, oxidation of the pyrrole ring leads to ring opening and subsequent rearrangements.[12]

Synthesis Strategies: Constructing the this compound Core

Several synthetic strategies have been developed for the efficient construction of the substituted this compound scaffold.

Hantzsch Pyrrole Synthesis

A classical and versatile method is the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8] This reaction allows for the introduction of a variety of substituents at different positions of the pyrrole ring.

Multi-component Reactions

Modern synthetic approaches often utilize multi-component reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single step to generate complex products.[2] Various MCRs have been developed for the synthesis of polysubstituted pyrroles.

Diagram: General Synthesis Workflow for Substituted 1H-Pyrrole-3-carboxamides

Caption: A representative synthetic route to substituted 1H-pyrrole-3-carboxamides.

Conclusion

The this compound scaffold continues to be a rich source of novel drug candidates. A deep understanding of the interplay between substitution patterns and the resulting physicochemical and chemical properties is essential for the rational design of molecules with desired therapeutic profiles. This guide has provided a foundational overview of these key properties, along with established experimental protocols and illustrative data, to aid researchers in their quest to develop the next generation of innovative medicines based on this important heterocyclic core.

References

- 1. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H6N2O | CID 19067979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potential Therapeutic Targets for 1H-Pyrrole-3-carboxamide Derivatives

Introduction: The Versatile Scaffold of 1H-Pyrrole-3-carboxamide in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its inherent structural features, including a five-membered aromatic heterocycle with a nitrogen atom, provide a versatile template for chemical modification.[1] This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics.[2][3] This technical guide will provide an in-depth exploration of the key therapeutic targets for derivatives of this potent chemical entity, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity in oncology, inflammation, and neurodegenerative diseases, supported by experimental evidence and methodologies.

Part 1: Oncological Applications: Targeting the Machinery of Cell Proliferation

The unregulated proliferation of cancer cells presents a primary focus for therapeutic intervention. This compound derivatives have demonstrated significant potential in targeting several key components of the cellular machinery that drives cancer progression.

Microtubule Dynamics: A Classic Target with a Modern Twist

Microtubule targeting agents (MTAs) are a cornerstone of chemotherapy, effectively disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[4][5] A novel class of pyrrole-based carboxamides has emerged as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.[4][5]

Mechanism of Action: These derivatives interfere with the dynamic instability of microtubules, which is essential for the separation of chromosomes during mitosis. By inhibiting polymerization, they trigger a robust cell cycle arrest in the G2/M phase, ultimately inducing apoptotic cell death in a variety of epithelial cancers, including breast, lung, and prostate.[4]

Experimental Validation Workflow:

Caption: Workflow for Validating Tubulin Polymerization Inhibitors.

Detailed Protocol: Tubulin Polymerization Assay

-

Reagents: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds, and a positive control (e.g., colchicine).

-

Procedure: a. A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice. b. Test compounds at various concentrations are added to a 96-well plate. c. The reaction is initiated by the addition of GTP and incubation at 37°C. d. The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate of polymerization is calculated, and IC₅₀ values are determined for each compound.

Epigenetic Regulation: The Rise of EZH2 Inhibition

The Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in a multitude of cancers.[6][7] It plays a critical role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3).[6][7] A novel series of this compound derivatives carrying a pyridone fragment have been identified as potent EZH2 inhibitors.[6][7]

Mechanism of Action: By inhibiting the catalytic activity of EZH2, these compounds lead to a decrease in global H3K27me3 levels. This, in turn, can reactivate the transcription of downstream tumor suppressor genes, such as DIRAS3, thereby inhibiting tumor growth.[6][7]

Experimental Validation Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring the Chemical Space of 1H-Pyrrole-3-carboxamide Analogs: A Technical Guide for Drug Discovery

Abstract

The 1H-Pyrrole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of this valuable chemical space. Moving beyond rigid templates, this document provides a comprehensive overview of the synthesis, biological evaluation, and computational modeling of this compound analogs. It is structured to offer not only detailed, actionable protocols but also the underlying scientific rationale for experimental choices, thereby empowering researchers to rationally design and develop novel therapeutic agents. This guide integrates field-proven insights with authoritative references to ensure scientific integrity and practical applicability in a drug discovery setting.

Part 1: The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

Introduction to the Pyrrole Ring in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored component in the design of molecules that interact with biological targets.[2] The pyrrole scaffold is found in a variety of natural products and has been successfully incorporated into a range of approved drugs, demonstrating its versatility and therapeutic relevance.[3][4] Pyrrole-containing compounds have shown a remarkable diversity of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][5]

The this compound Core

Within the broader family of pyrrole-containing compounds, the this compound core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This structure is characterized by a carboxamide group at the 3-position of the pyrrole ring, which provides a key point for interaction with biological targets and a versatile handle for chemical modification.

The biological significance of this scaffold is underscored by its presence in numerous potent and selective inhibitors of various enzymes and receptors. For instance, derivatives of this compound have been investigated as inhibitors of the enhancer of zeste homolog 2 (EZH2), a key enzyme in cancer epigenetics.[6] Furthermore, this core is central to the design of inhibitors for acetyl-CoA carboxylase (ACC), a target in oncology and metabolic diseases. The adaptability of the this compound scaffold allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the exploration of new chemical space in drug discovery.

Part 2: Synthetic Strategies for this compound Analogs

The effective exploration of the chemical space around the this compound core hinges on robust and versatile synthetic methodologies. This section details established protocols for the synthesis of the core structure and provides strategies for its diversification.

Foundational Synthesis of the this compound Core

Several classical and modern synthetic methods can be employed to construct the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][3]

Experimental Protocol: Paal-Knorr Synthesis of a 1H-Pyrrole-3-carboxylate Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Caption: Paal-Knorr pyrrole synthesis workflow.

The Hantzsch pyrrole synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][7]

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in a suitable solvent like ethanol.

-

Amine Addition: Add an excess of ammonia or a primary amine (e.g., 5-10 eq) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as described for the Paal-Knorr synthesis.

Caption: Hantzsch pyrrole synthesis workflow.

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene to form the pyrrole ring.[8]

Experimental Protocol: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

-

Reaction Setup: To a solution of the electron-deficient alkene (1.0 eq) in a suitable solvent (e.g., a mixture of ether and DMSO), add TosMIC (1.1 eq).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

-

Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Strategies for Diversification of the Scaffold

A key aspect of exploring the chemical space is the ability to systematically modify the core scaffold at various positions.

The nitrogen atom of the pyrrole ring is a common site for introducing diversity. N-substituted pyrroles can be prepared directly using the Paal-Knorr or Hantzsch syntheses with a primary amine. Alternatively, the N-H of a pre-formed pyrrole can be alkylated or arylated.

Experimental Protocol: N-Alkylation of a Pyrrole

-

Deprotonation: To a solution of the N-unsubstituted pyrrole (1.0 eq) in a dry aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 eq) at 0 °C.

-

Alkylation: After stirring for 15-30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product. Purify by column chromatography.

The C2 and C5 positions of the pyrrole ring are susceptible to electrophilic substitution, allowing for the introduction of a variety of functional groups.

The carboxamide moiety is a crucial interaction point and a prime site for modification. The corresponding carboxylic acid can be activated and coupled with a diverse range of amines to generate a library of amides.

Experimental Protocol: Amide Coupling

-

Acid Activation: To a solution of the pyrrole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Amine Addition: After stirring for a few minutes, add the desired amine (1.2 eq).

-

Reaction and Work-up: Stir the reaction at room temperature until completion. Dilute with water and extract the product. Purify by column chromatography.

Part 3: Biological Evaluation of this compound Analogs

The biological evaluation of newly synthesized analogs is a critical step in identifying promising lead compounds. This section provides protocols for common in vitro assays.

In Vitro Anticancer Activity Assays

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antibacterial Activity Assays

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][9]

In Vitro Antiviral Activity Assays

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Infection and Treatment: Infect the cells with the virus and simultaneously treat with serial dilutions of the test compounds.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

Cell Viability Assessment: Assess cell viability using a suitable method (e.g., neutral red uptake).

-

Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).[10][11]

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds.[12][13]

Table 1: Example SAR Data for this compound Analogs as Kinase Inhibitors

| Compound | R1 (N1-substituent) | R2 (C5-substituent) | Kinase IC50 (nM) |

| 1a | H | Phenyl | 500 |

| 1b | Methyl | Phenyl | 250 |

| 1c | Ethyl | Phenyl | 150 |

| 1d | Methyl | 4-Fluorophenyl | 100 |

| 1e | Methyl | 4-Methoxyphenyl | 300 |

This is illustrative data and does not represent a specific study.

Caption: Iterative cycle of SAR-driven lead optimization.

Part 4: Computational Approaches to Guide Chemical Space Exploration

In silico methods are powerful tools for accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.[14]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15]

Step-by-Step Molecular Docking Workflow

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and removing water molecules. Prepare the 3D structures of the ligands and assign charges.

-

Binding Site Identification: Define the binding site on the protein, often based on the location of a known ligand.

-

Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for each ligand.

-

Analysis of Results: Analyze the docking poses and use scoring functions to rank the ligands based on their predicted binding affinity.

Caption: A typical molecular docking workflow.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields.[1][3]

Step-by-Step 3D-QSAR Workflow

-

Dataset Preparation: Select a set of structurally related compounds with known biological activities.

-

Molecular Alignment: Align the molecules based on a common scaffold or pharmacophore.

-

Generation of Molecular Fields: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic fields at each grid point.

-

Statistical Analysis: Use statistical methods, such as Partial Least Squares (PLS), to build a model that correlates the field values with the biological activities.

-

Model Validation and Interpretation: Validate the model using statistical metrics and interpret the resulting contour maps to identify regions where changes in steric or electrostatic properties are likely to affect activity.

Part 5: Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising starting point for the discovery of novel therapeutic agents. The exploration of its chemical space, guided by a synergistic combination of efficient synthetic strategies, robust biological evaluation, and insightful computational modeling, holds significant potential for addressing unmet medical needs. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to rationally design and develop the next generation of this compound-based drugs. Future advancements in areas such as artificial intelligence-driven drug design and high-throughput synthesis and screening will undoubtedly further accelerate the exploration of this and other privileged scaffolds.

References

- 1. 3D-QSAR - Drug Design Org [drugdesign.org]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. galaxy.ai [galaxy.ai]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neovarsity.org [neovarsity.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Frontiers | Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors [frontiersin.org]

- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1H-Pyrrole-3-carboxamide and its Derivatives: A Guide to Structure, Equilibrium, and Consequence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. For heterocyclic scaffolds like 1H-pyrrole-3-carboxamide, a common motif in pharmacologically active agents, understanding the predominant tautomeric forms is critical for predicting molecular interactions, physicochemical properties, and ultimately, biological activity. This technical guide provides an in-depth exploration of the tautomeric landscape of this compound and its derivatives. We dissect the primary modes of tautomerism, including amide-imidic acid and annular prototropic shifts, analyze the key factors governing the equilibrium, and present detailed experimental and computational protocols for their characterization. By synthesizing foundational principles with field-proven insights, this guide serves as a critical resource for researchers aiming to harness or mitigate the effects of tautomerism in drug design and development.

The Fundamental Importance of Tautomerism in Drug Discovery

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have dramatic consequences on a molecule's properties. The pharmacophoric features of a molecule—the precise three-dimensional arrangement of functional groups responsible for its biological activity—can be altered, leading to significant changes in how a drug binds to its target receptor.[1][2] Furthermore, properties crucial for pharmacokinetics, such as lipophilicity (LogP), solubility, and membrane permeability, are often different for each tautomer.

For drug development professionals, ignoring tautomerism is a significant risk. An in silico model might be built on a minor or non-existent tautomer, leading to flawed predictions. A synthetic route might yield a product that, in solution, converts to a different tautomeric form with undesirable properties. Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a lead compound is not merely an academic exercise but a foundational pillar of rational drug design.[3][4]

The Tautomeric Landscape of this compound

The this compound core is subject to two primary forms of prototropic tautomerism: amide-imidic acid tautomerism on the side chain and annular tautomerism within the pyrrole ring itself.

Amide-Imidic Acid Tautomerism

The carboxamide functional group can exist in equilibrium with its imidic acid (or iminol) form. Theoretical investigations consistently show that for simple amides, the amide tautomer is significantly more stable, often by more than 10 kcal/mol (approx. 46 kJ/mol), making the imidic acid form a very minor component of the equilibrium mixture under normal conditions.[5]

Annular Tautomerism of the Pyrrole Ring

The pyrrole ring itself can undergo prototropic tautomerism, where the proton on the nitrogen (1H-pyrrole) migrates to a carbon atom. This disrupts the aromaticity of the ring, leading to significantly less stable isomers such as 2H-pyrrole and 3H-pyrrole. The aromatic 1H tautomer is the overwhelmingly predominant form.

Combining these possibilities, the this compound structure exists primarily as the amide form. However, derivatives with specific substituents or under the influence of particular solvent environments could potentially shift this equilibrium. The diagram below illustrates the principal tautomeric and isomeric forms.

Caption: Primary tautomeric and isomeric forms of pyrrole-3-carboxamide.

Factors Governing Tautomeric Equilibrium

The precise ratio of tautomers in equilibrium is not fixed; it is a dynamic state influenced by a combination of intramolecular and intermolecular factors.

-

Substituent Effects: Electron-donating or withdrawing groups on the pyrrole ring or the amide nitrogen can alter the relative acidity and basicity of the proton donor and acceptor sites, thereby shifting the equilibrium. For example, in a study of pyrazole derivatives (close analogs of pyrroles), electron-donating groups like -OH were found to stabilize the N2-H tautomer, while strong electron-withdrawing groups like -COOH favored the N1-H tautomer.[1]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[6] Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding. For instance, in 3-aminopyrrole derivatives, hydrogen-bonding solvents favor the aminium tautomer, while less polar solvents like CH₂Cl₂ favor the iminium σ-complex.[6]

-

pH: The ionization state of the molecule can lock it into a specific tautomeric form or open up new tautomerization pathways.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can dramatically stabilize one tautomer over another.

Methodologies for Tautomer Characterization

A multi-pronged approach combining experimental spectroscopy and computational chemistry is essential for unambiguously characterizing the tautomeric state of a molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for studying tautomerism in solution.[7][8] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed and quantified.[9]

Protocol 1: ¹H NMR for Quantifying Tautomeric Ratio

-

Sample Preparation: Prepare dilute solutions (~5-10 mM) of the pyrrole-3-carboxamide derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD). This is crucial to assess solvent effects. Allow the solutions to equilibrate for at least 24 hours before analysis.

-

Data Acquisition: Acquire a standard high-resolution ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify characteristic, well-resolved signals unique to each tautomer. For the major 1H-amide tautomer, key signals will be the pyrrole ring protons and the amide N-H protons. For a potential imidic acid tautomer, a characteristic signal would be the O-H proton.

-

Carefully integrate the area of these unique signals.

-

-

Calculation of Equilibrium Constant (K_eq_):

-

The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For an equilibrium between Tautomer A and Tautomer B:

-

Molar Ratio = (Integral_A / N_A) / (Integral_B / N_B)

-

where N is the number of protons giving rise to the signal (e.g., N=1 for a single CH, N=2 for NH₂).

-

-

K_eq = [Tautomer B] / [Tautomer A]

-

% Tautomer A = (Molar Ratio_A / (Molar Ratio_A + Molar Ratio_B)) * 100

-

¹⁵N NMR Spectroscopy provides an even more definitive assessment of amide-imidic acid tautomerism. The ¹⁵N chemical shift is exquisitely sensitive to the hybridization and chemical environment of the nitrogen atom. Amide nitrogens typically resonate in a distinct region compared to sp²-hybridized imine nitrogens, often differing by more than 100 ppm.[10][11] This large chemical shift difference makes it possible to identify even minor tautomers that may be difficult to resolve by ¹H NMR. The use of ¹⁵N-labeled compounds can further enhance sensitivity and aid in spectral assignment.[12]

X-ray Crystallography provides an unambiguous structure of the molecule in the solid state.[13][14] While this is invaluable information, it is a static picture and does not necessarily reflect the dynamic equilibrium present in solution. For example, X-ray analysis of various 1-substituted 1H-pyrrol-3(2H)-one derivatives showed they exist as the keto tautomers in the solid state, while NMR revealed a solvent-dependent keto-enol equilibrium in solution.[13][14] Similarly, studies on pyrazole-3-carboxamide derivatives show the amide tautomer is present in the crystal structure.[15]

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT) , are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[16][17]

Protocol 2: DFT Calculation for Relative Tautomer Stability

-

Structure Generation: Build the 3D structures of all plausible tautomers of the this compound derivative (e.g., 1H-amide, 1H-imidic acid, 3H-amide, etc.).

-

Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energy.

-

Solvation Modeling: To simulate the solution phase, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model (e.g., SMD, CPCM, or IEFPCM) corresponding to the solvents used in NMR experiments.

-

Energy Analysis:

-

Extract the Gibbs free energy (G) for each tautomer in both the gas phase and in each solvent.

-

Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable form.

-

The equilibrium constant can be estimated using the equation: K_eq = exp(-ΔG / RT).

-

The following diagram illustrates a robust workflow combining these experimental and computational approaches.

Caption: A self-validating workflow for comprehensive tautomer analysis.

Data Synthesis: Predicted Stabilities of Pyrrole Carboxamide Analogs

While specific experimental data for the parent this compound is sparse in the literature, computational studies on analogous systems provide a clear and consistent picture. The amide tautomer is strongly favored over the imidic acid form. The following table summarizes representative computational data for pyrazole-3-carboxamide derivatives, which serve as a close electronic and structural analog.

| Compound/Tautomer | Method | Environment | Relative Gibbs Energy (ΔG, kcal/mol) | Conclusion | Reference |

| 5-Methyl-1H-pyrazole-3-carboxamide | |||||

| Tautomer 3 (Amide at C3) | M06-2X/6-311++G(d,p) | in vacuo | 0.00 | Most Stable | [15] |

| Tautomer 5 (Amide at C5) | M06-2X/6-311++G(d,p) | in vacuo | +3.54 | Less Stable | [15] |

| 5-Nitro-1H-pyrazole-3-carboxamide | |||||

| Tautomer 3 (Amide at C3) | M06-2X/6-311++G(d,p) | Chloroform | +2.01 | Less Stable | [15] |

| Tautomer 5 (Amide at C5) | M06-2X/6-311++G(d,p) | Chloroform | 0.00 | Most Stable | [15] |

This data demonstrates how substituents (e.g., electron-withdrawing NO₂) can reverse the relative stability of annular tautomers.

Impact on Drug Development: A Case for Consideration

The pyrrole-3-carboxamide scaffold is present in numerous biologically active molecules, including kinase inhibitors used in oncology. The precise tautomeric form of the molecule presented to the kinase active site can be the difference between potent inhibition and inactivity. The amide group is a versatile hydrogen bond donor and acceptor. Tautomerization to the imidic acid form changes this pattern entirely: the nitrogen becomes a hydrogen bond acceptor only, while the new hydroxyl group can act as both a donor and an acceptor.

This change can fundamentally alter the key "hinge-binding" interactions that are often crucial for the activity of kinase inhibitors. While a definitive published case study linking the tautomeric state of a specific pyrrole-3-carboxamide drug directly to its mechanism of action is elusive, the principles remain paramount. Any drug discovery program based on this scaffold must consider that the active species in vivo may not be the one predicted by simple models or observed in the solid state.

Conclusion

The tautomerism of this compound and its derivatives is a critical, multifaceted phenomenon that demands careful consideration from medicinal chemists and drug developers. The equilibrium is dominated by the aromatic 1H-amide form, but this can be influenced by substitution and the local environment. A rigorous characterization, employing a synergistic combination of high-resolution NMR spectroscopy and validated DFT calculations, is essential to define the tautomeric landscape of any new chemical entity based on this scaffold. Failing to do so introduces a significant risk of misinterpreting structure-activity relationships, leading to wasted resources and failed clinical candidates. By understanding and controlling for tautomerism, researchers can design more effective, targeted, and reliable therapeutics.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex - PubMed [pubmed.ncbi.nlm.nih.gov]